1-((1,1-Dimethylethyl)amino)-3-(2-((1H-indol-4-yl)methyl)phenoxy)-2-propanol benzoate
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Overview
Description
1-((1,1-Dimethylethyl)amino)-3-(2-((1H-indol-4-yl)methyl)phenoxy)-2-propanol benzoate is a complex organic compound that features a combination of indole, phenoxy, and benzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1,1-Dimethylethyl)amino)-3-(2-((1H-indol-4-yl)methyl)phenoxy)-2-propanol benzoate typically involves multiple steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis or other suitable methods.
Phenoxy Group Introduction: The phenoxy group is introduced via nucleophilic substitution reactions.
Amino Group Addition: The amino group is added through reductive amination or other suitable methods.
Benzoate Esterification: The final step involves esterification with benzoic acid or its derivatives.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((1,1-Dimethylethyl)amino)-3-(2-((1H-indol-4-yl)methyl)phenoxy)-2-propanol benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-((1,1-Dimethylethyl)amino)-3-(2-((1H-indol-4-yl)methyl)phenoxy)-2-propanol benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.
Pathways Involved: The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 1-((1,1-Dimethylethyl)amino)-3-(2-((1H-indol-4-yl)methyl)phenoxy)-2-propanol
- 1-((1,1-Dimethylethyl)amino)-3-(2-((1H-indol-4-yl)methyl)phenoxy)-2-propanol acetate
Uniqueness
1-((1,1-Dimethylethyl)amino)-3-(2-((1H-indol-4-yl)methyl)phenoxy)-2-propanol benzoate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
133994-45-3 |
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Molecular Formula |
C29H34N2O4 |
Molecular Weight |
474.6 g/mol |
IUPAC Name |
benzoic acid;1-(tert-butylamino)-3-[2-(1H-indol-4-ylmethyl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C22H28N2O2.C7H6O2/c1-22(2,3)24-14-18(25)15-26-21-10-5-4-7-17(21)13-16-8-6-9-20-19(16)11-12-23-20;8-7(9)6-4-2-1-3-5-6/h4-12,18,23-25H,13-15H2,1-3H3;1-5H,(H,8,9) |
InChI Key |
BKMPJYLCGSZVJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1CC2=C3C=CNC3=CC=C2)O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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